molecular formula C23H22N2O4S B2921113 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922011-08-3

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2921113
CAS No.: 922011-08-3
M. Wt: 422.5
InChI Key: NYNXUYMXPCTRGK-UHFFFAOYSA-N
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Description

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a 10-ethyl group, an 11-oxo moiety, and a methanesulfonamide substituent linked to a meta-methylphenyl (m-tolyl) group at position 2.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-3-25-20-9-4-5-10-22(20)29-21-12-11-18(14-19(21)23(25)26)24-30(27,28)15-17-8-6-7-16(2)13-17/h4-14,24H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNXUYMXPCTRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C24H22N2O5S
  • Molecular Weight : 418.49 g/mol

Structural Characteristics

The compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological properties. The presence of the methanesulfonamide group and the ethyl substituent enhances its solubility and bioavailability.

Pharmacological Profile

Research indicates that this compound exhibits several biological activities:

  • Dopamine D2 Receptor Antagonism : This compound has been studied for its ability to selectively inhibit dopamine D2 receptors, which are implicated in various neuropsychiatric disorders. In vitro studies demonstrated a significant reduction in receptor activity, suggesting potential applications in treating conditions like schizophrenia and Parkinson's disease .
  • Anti-Angiogenic Properties : A study highlighted its role as a small-molecule inhibitor of angiogenesis. The compound effectively inhibited endothelial cell proliferation and migration, indicating its potential as an anti-cancer agent by disrupting tumor blood supply .
  • Cytotoxicity Against Cancer Cells : Preliminary assays showed that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Dopamine D2 Receptors : By binding to these receptors, the compound alters neurotransmitter release, which may alleviate symptoms associated with dopamine dysregulation.
  • Inhibition of Vascular Endothelial Growth Factor (VEGF) : The anti-angiogenic activity is likely mediated through the inhibition of VEGF signaling pathways, which are crucial for new blood vessel formation in tumors.

Study 1: Dopamine D2 Receptor Antagonism

A study published in Journal of Medicinal Chemistry assessed the pharmacological profile of similar compounds and found that modifications in the dibenzo[b,f][1,4]oxazepine structure significantly influenced receptor binding affinity. The results indicated that this compound had a higher affinity for D2 receptors compared to other derivatives .

Study 2: Anti-Cancer Efficacy

In a preclinical trial reported in Cancer Research, researchers evaluated the anti-cancer efficacy of this compound on human breast cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. This suggests that it could be developed as a novel therapeutic agent for breast cancer treatment .

Comparison with Similar Compounds

Table 1: Structural Comparison of Dibenzo[b,f][1,4]oxazepine/thiazepine Derivatives

Compound Name Substituent at Position 2 Core Structure Molecular Weight (g/mol) Key Features Reference
Target Compound 1-(m-Tolyl)methanesulfonamide Oxazepine ~443.5* - Ethyl group at N10
- Methanesulfonamide with m-tolyl
N/A
4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide 4-Fluorobenzenesulfonamide Oxazepine 398.4 - Methyl at N10
- Fluorine enhances electronegativity
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide 4-Trifluoromethylbenzamide Oxazepine 426.4 - Trifluoromethyl group improves metabolic stability
1-(4-Chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide 4-Chlorophenylmethanesulfonamide Oxazepine 442.9 - Chlorine substituent increases lipophilicity
Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (BT2) Ethyl carbamate Oxazepine 326.35 - Carbamate group linked to angiogenesis inhibition
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide 4-Methoxyphenylacetamide Thiazepine 421.1 - Thiazepine core with sulfoxide moiety

*Estimated based on molecular formula C₂₃H₂₃N₂O₄S.

Key Observations :

Core Heteroatom Differences :

  • Oxazepine vs. Thiazepine : The replacement of oxygen with sulfur in the thiazepine core (e.g., compounds in ) alters electronic properties and binding affinity. Thiazepine derivatives often exhibit enhanced receptor selectivity (e.g., D2 dopamine receptor antagonists) .
  • Sulfoxide Formation : Oxidation of thiazepine to sulfoxide (e.g., 5-oxide derivatives) improves solubility and pharmacokinetic profiles .

Substituent Effects: Sulfonamide vs. Aromatic Substituents: Meta-methyl (m-tolyl) in the target compound may balance lipophilicity and steric effects, whereas electron-withdrawing groups (e.g., fluorine , chlorine ) enhance metabolic stability.

Example :

  • N-(4-Cyanobenzyl)-10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-(R)-oxide was synthesized via coupling followed by chiral HPLC purification (>95% purity) .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, insights can be drawn from analogs:

  • BT2 (Ethyl Carbamate Derivative): Demonstrated anti-angiogenic and anti-inflammatory effects by suppressing monocytic-endothelial cell adhesion .
  • Thiazepine Derivatives: Showed nanomolar affinity for D2 dopamine receptors, with sulfoxide-containing analogs (e.g., 10c) exhibiting improved solubility .
  • 4-Fluorobenzenesulfonamide Analog : Higher polarity (logP ~2.8) compared to chlorophenyl or trifluoromethyl derivatives .

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